molecular formula C11H15NO2 B1202044 (s)-n-Methylsalsolinol CAS No. 53622-85-8

(s)-n-Methylsalsolinol

Cat. No. B1202044
CAS RN: 53622-85-8
M. Wt: 193.24 g/mol
InChI Key: RKMGOUZXGHZLBJ-ZETCQYMHSA-N
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Description

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

This involves understanding the methods and processes used to synthesize the compound, including the reactants used, the conditions required, and the yield.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its bonds, its geometry, and its electron distribution.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and its chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

  • Endogenous Synthesis in the Brain

    (S)-N-Methylsalsolinol, an analogue of 1,2,3,6-tetrahydropyridine, is present in the brains of patients with Parkinson's disease. It is synthesized in the brain through the N-methylation of salsolinol, as demonstrated in rat brain studies using gas chromatography-mass spectrometry (Niwa et al., 1992).

  • Increased Levels in Parkinsonian Cerebrospinal Fluid

    The concentration of (S)-N-Methylsalsolinol is significantly increased in the cerebrospinal fluid of untreated patients with Parkinson's disease, suggesting its potential role in the pathogenesis of the disease (Maruyama et al., 1996).

  • Selective Toxicity to Dopaminergic Neurons

    The neurotoxin shows selective toxicity to dopaminergic neurons and is proposed to be involved in the pathogenesis of Parkinson's disease. This is evidenced by the detection of only the (R)-enantiomer of N-Methylsalsolinol in the intraventricular fluid from parkinsonian patients administered with L-DOPA (Maruyama et al., 2005).

  • LC-ESI-QQQ Determination in Rat Brain

    A sensitive LC/MS method was developed for the determination of salsolinol and N-Methylsalsolinol in rat brain, highlighting their role as endogenous neurotoxins key in the death of dopaminergic neurons (Zhang et al., 2012).

  • Activity in Lymphocytes

    Salsolinol N-methyltransferase (SNMT) activity, key in the metabolism of salsolinol into N-Methylsalsolinol, was studied in rat peripheral lymphocytes. This activity might indicate a potential clinical marker for Parkinson’s disease (Zhang et al., 2011).

Safety And Hazards

This involves understanding the compound’s toxicity, its potential health effects, its handling precautions, and its disposal methods.


Future Directions

This involves identifying areas of further research, potential applications, and unanswered questions about the compound.


properties

IUPAC Name

(1S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMGOUZXGHZLBJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201867
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-N-Methylsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(s)-n-Methylsalsolinol

CAS RN

53622-85-8
Record name N-Methylsalsolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53622-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053622858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Methylsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M Naoi, W Maruyama, Y Akao, J Zhang, H Parvez - Toxicology, 2000 - Elsevier
A dopamine-derived neurotoxin, 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline [N-methyl(R)salsolinol] was found to cause parkinsonian in rats and to deplete …
Number of citations: 59 www.sciencedirect.com
Y Deng, W Maruyama, M Kawai, P Dostert… - … of Chromatography B …, 1997 - Elsevier
A chromatographic procedure was devised for the quantitative determination of the enantiomers of salsolinol and N-methylsalsolinol, which are biologically important alkaloids. The …
Number of citations: 75 www.sciencedirect.com
E Gómez, S Carrocera, D Martin, P Herrero, N Canela… - Theriogenology, 2018 - Elsevier
Male and female early bovine embryos show dimorphic transcription that impacts metabolism. Individual release of metabolites was examined in a 24h single culture medium from Day-…
Number of citations: 11 www.sciencedirect.com
H Wu, B Yuan, YM Liu - Journal of chromatography A, 2011 - Elsevier
Previous studies have shown that certain 1,2,3,4-tetrahydroisoquinoline derivatives (TIQs) are neurotoxins inducing Parkinsonism. Further, individual enantiomers of these toxins such …
Number of citations: 30 www.sciencedirect.com
Y Deng, W Maruyama, H Yamamura, M Kawai… - Analytical …, 1996 - ACS Publications
A novel method for direct separation of the enantiomers of salsolinol and N-methylsalsolinol was devised. The enantiomers were completely separated with ion-pair chromatography on …
Number of citations: 39 pubs.acs.org
Y Liu, SA Shamsi - Journal of Chromatographic Science, 2016 - academic.oup.com
The sensitive detection of chiral compounds by capillary electrophoresis (CE) in biological samples remains a significant challenge and is currently considered a bottleneck in many …
Number of citations: 20 academic.oup.com
L Cui, X Wang, B Sun, T Xia, S Hu - Acs Nano, 2019 - ACS Publications
The widespread use of metal oxide nanoparticles (MOx NPs) poses a risk of exposure that may lead to adverse health effects on humans. Even though a number of toxicological …
Number of citations: 47 pubs.acs.org
L Sánchez‐Hernández, M Castro‐Puyana… - …, 2012 - Wiley Online Library
The latest strategies and instrumental improvements for enhancing the detection sensitivity in chiral analysis by CE are reviewed in this work. Following the previous reviews by García‐…
RMS Tubaon, H Rabanes, PR Haddad… - …, 2014 - Wiley Online Library
Bioactive natural products are major sources of lead compounds for drug discovery and pharmaceutical development, therefore, innovative and current separation and characterization …
SA Shamsi, F Akter - Molecules, 2022 - mdpi.com
It is now more than 25 years since the first report of enantioselective analysis by capillary electrophoresis-mass spectrometry (CE-MS) appeared. This article reviews the power of chiral …
Number of citations: 7 www.mdpi.com

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